molecular formula C17H21N5O2S B2915507 N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185098-39-8

N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2915507
M. Wt: 359.45
InChI Key: CNAFJNGIFYNTCN-UHFFFAOYSA-N
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Description

“N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide” is a chemical compound with the molecular formula C17H21N5O2S . It has a molecular weight of 423.5 g/mol . The compound has a complex structure that includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The structure includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, an isobutyl group, and a propanamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 7 . The topological polar surface area is 108 Ų . The XLogP3-AA is 3.3 , which gives an indication of its lipophilicity.

Scientific Research Applications

Synthesis and Biological Properties

  • Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including structures similar to the specified compound, have been studied for their antitumor, antiviral, herbicidal, and fungicidal activities. These derivatives have been synthesized through various methods, indicating their significant potential in medicinal chemistry (Fizer, Slivka, & Lendel, 2013).

Antitumor Activity

  • Research on annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed potent antiproliferative activities up to nanomolar concentrations against a panel of 60 human tumor cell lines. This underscores the potential of these compounds in cancer therapy (Lauria et al., 2013).

Synthesis of Derivatives

  • The synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reactions with electrophiles have been explored. These studies contribute to understanding the chemical properties and reactions of triazolopyrimidines, which are structurally related to the compound of interest (Mekuskiene & Vainilavicius, 2006).

Anticancer Agents

  • New 3-heteroarylindoles with potential as anticancer agents have been synthesized, demonstrating the broader applicability of this chemical framework in developing new therapeutic agents (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Agents

  • A series of thiazolopyrimidines and their derivatives were prepared as potential antimicrobial and antitumor agents. Although some compounds showed promising antimicrobial activity, none exhibited significant antitumor activity, highlighting the need for further optimization (Said et al., 2004).

Structural and Mechanistic Studies

  • The structural elucidation and antimicrobial evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been conducted. These studies offer insights into the molecular structures and potential antimicrobial applications of these compounds (Gomha et al., 2018).

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)6-5-13-19-20-17-21(10-11(2)3)16(24)15-12(22(13)17)7-9-25-15/h4,7,9,11H,1,5-6,8,10H2,2-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAFJNGIFYNTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

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